molecular formula C20H26FN5O2 B12267877 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12267877
M. Wt: 387.5 g/mol
InChI Key: XBMJWLXEOOBGOR-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a combination of fluorine, methoxy, piperazine, pyridazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-fluoro-4-methoxybenzyl chloride with piperazine under basic conditions.

    Pyridazine Ring Formation: The piperazine intermediate is then reacted with a pyridazine derivative, such as 3-chloropyridazine, under nucleophilic substitution conditions.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the pyridazine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-(6-{4-[(3-Hydroxy-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine.

    Reduction: Formation of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}dihydropyridazin-3-yl)morpholine.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties. The combination of the piperazine, pyridazine, and morpholine rings also contributes to its distinct pharmacological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26FN5O2

Molecular Weight

387.5 g/mol

IUPAC Name

4-[6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H26FN5O2/c1-27-18-3-2-16(14-17(18)21)15-24-6-8-25(9-7-24)19-4-5-20(23-22-19)26-10-12-28-13-11-26/h2-5,14H,6-13,15H2,1H3

InChI Key

XBMJWLXEOOBGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)F

Origin of Product

United States

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